molecular formula C13H9BrF2O B1527592 1-Bromo-3-benzyloxy-4,5-difluorobenzene CAS No. 1035155-54-4

1-Bromo-3-benzyloxy-4,5-difluorobenzene

Cat. No. B1527592
M. Wt: 299.11 g/mol
InChI Key: WCFYSBZEQRGHMY-UHFFFAOYSA-N
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Description

“1-Bromo-3-benzyloxy-4,5-difluorobenzene” is an organic compound with the molecular formula C13H9BrF2O and a molecular weight of 299.11 . The IUPAC name for this compound is 1-(benzyloxy)-5-bromo-2,3-difluorobenzene .


Molecular Structure Analysis

The InChI code for “1-Bromo-3-benzyloxy-4,5-difluorobenzene” is 1S/C13H9BrF2O/c14-10-6-11(15)13(16)12(7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

1. Catalytic Protodeboronation of Pinacol Boronic Esters

  • Application Summary: This compound is used in the catalytic protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis .
  • Methods of Application: The exact methods of application are not detailed in the source, but it involves a radical approach to catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
  • Results or Outcomes: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

2. Synthesis of 4-bromo-2,6-difluorobenzoic acid

  • Application Summary: A compound similar to “1-Bromo-3-benzyloxy-4,5-difluorobenzene”, known as “1-Bromo-3,5-difluorobenzene”, was used in the synthesis of 4-bromo-2,6-difluorobenzene .
  • Results or Outcomes: The outcome of this process is the production of 4-bromo-2,6-difluorobenzoic acid .

3. Preparation of 4-benzyl-2-(3,4-difluorophenyl)-2-hydroxy-morpholine

  • Application Summary: Another similar compound, “1-Bromo-3,4-difluorobenzene”, has been used in the preparation of 4-benzyl-2-(3,4-difluorophenyl)-2-hydroxy-morpholine .
  • Results or Outcomes: The outcome of this process is the production of 4-benzyl-2-(3,4-difluorophenyl)-2-hydroxy-morpholine .

4. Synthesis of 4-bromo-2,6-difluorobenzoic acid

  • Application Summary: A compound similar to “1-Bromo-3-benzyloxy-4,5-difluorobenzene”, known as “1-Bromo-3,5-difluorobenzene”, was used in the synthesis of 4-bromo-2,6-difluorobenzene .
  • Results or Outcomes: The outcome of this process is the production of 4-bromo-2,6-difluorobenzoic acid .

5. Preparation of 4-benzyl-2-(3,4-difluorophenyl)-2-hydroxy-morpholine

  • Application Summary: Another similar compound, “1-Bromo-3,4-difluorobenzene”, has been used in the preparation of 4-benzyl-2-(3,4-difluorophenyl)-2-hydroxy-morpholine .
  • Results or Outcomes: The outcome of this process is the production of 4-benzyl-2-(3,4-difluorophenyl)-2-hydroxy-morpholine .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The specific hazard and precautionary statements are not available in the search results. For detailed safety information, one should refer to the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

5-bromo-1,2-difluoro-3-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2O/c14-10-6-11(15)13(16)12(7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFYSBZEQRGHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC(=C2)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-benzyloxy-4,5-difluorobenzene

Synthesis routes and methods

Procedure details

A solution of DMF (100 mL), 5-bromo-2,3-difluorophenol (10 g, 47.85 mol), and K2CO3 (7.27 g, 52.63 mol) and benzyl bromide (9 g, 52.63 mol) were combined at 0° C. under N2. The solution was allowed to warm to rt and stirred overnight. H2O, Et3N (2 eq) and EtOAc (5000 mL) were added and the organic layer separated. The aqueous layer was washed with EtOAc (2×) and the combined organic fractions were washed with 1M HCl (2×), sat. aq. NaHCO3 (2×), dried, and concentrated. The crude product was purified by Biotage (gradient 100% hexanes-60% EtOAc/hexanes) to afford 10.08 g of product as an oil.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
7.27 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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Quantity
5000 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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